5-Fluoro-6-(p-tolyl)picolinic acid

Description

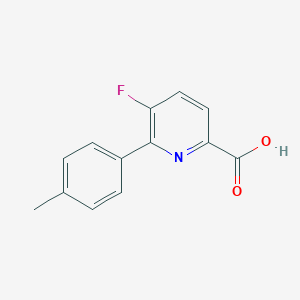

5-Fluoro-6-(p-tolyl)picolinic acid is a substituted picolinic acid derivative characterized by a fluorine atom at the 5-position and a p-tolyl (4-methylphenyl) group at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or ligands due to their ability to chelate metal ions and modulate electronic properties.

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

5-fluoro-6-(4-methylphenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H10FNO2/c1-8-2-4-9(5-3-8)12-10(14)6-7-11(15-12)13(16)17/h2-7H,1H3,(H,16,17) |

InChI Key |

KYUHJDLJXKGKEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 5-Fluoro-6-(p-tolyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is being investigated for its therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 5-Fluoro-6-(p-tolyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

| CAS No. | Compound Name | Substituents | Similarity Index | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 1256808-59-9 | 5-Fluoro-3-methylpicolinic acid | F (C5), CH₃ (C3) | 0.91 | Methyl at C3 instead of p-tolyl at C6 |

| 107504-07-4 | Unspecified picolinic acid derivative | N/A | 0.91 | Ambiguous structure; potential data overlap |

| 1245647-61-3 | Methyl 5-fluoro-6-methylpicolinate | F (C5), CH₃ (C6), COOCH₃ (C2) | 0.83 | Methyl ester at C2; methyl instead of p-tolyl |

| 1052714-11-0 | Methyl 3-amino-5-fluoropicolinate | F (C5), NH₂ (C3), COOCH₃ (C2) | 0.81 | Amino group at C3; esterification at C2 |

| 1210419-26-3 | Methyl 6-bromo-5-fluoropicolinate | F (C5), Br (C6), COOCH₃ (C2) | 0.78 | Bromine at C6; ester instead of carboxylic acid |

Analysis of Structural and Functional Differences

5-Fluoro-3-methylpicolinic Acid (CAS: 1256808-59-9)

- Electronic Effects : Fluorine at C5 stabilizes the pyridine ring similarly, but the absence of an aryl group at C6 diminishes π-π stacking interactions, which may affect binding affinity in biological systems.

Methyl 5-fluoro-6-methylpicolinate (CAS: 1245647-61-3)

- Functional Group Impact : The methyl ester at C2 replaces the carboxylic acid, reducing acidity and increasing lipophilicity. This modification is common in prodrug design to improve bioavailability .

- Substituent Limitation : The methyl group at C6 lacks the aromaticity of p-tolyl, limiting hydrophobic interactions in enzyme active sites.

Methyl 6-bromo-5-fluoropicolinate (CAS: 1210419-26-3)

- However, bromine’s higher atomic weight may increase molecular weight by ~45 Da versus the target compound .

Limitations and Contradictions in Data

- highlights hydrotropic solubilization data for picolinic acid derivatives but lacks direct comparisons for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Fluoro-6-(p-tolyl)picolinic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, fluorinated picolinic acid derivatives are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction). Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity, as seen in similar fluorouracil syntheses .

- Temperature control : Room-temperature reactions reduce side products, while post-reaction heating (e.g., 100°C under vacuum) aids purification .

- Purification : Trituration with water or chromatography ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine placement and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection quantifies purity and identifies trace impurities .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do the fluorine substituent and p-tolyl group influence the compound’s physicochemical properties and biological activity compared to non-fluorinated analogs?

- Methodological Answer :

- Physicochemical Effects : Fluorine increases electronegativity, enhancing metabolic stability and lipophilicity. The p-tolyl group contributes to π-π stacking in target binding .

- Biological Activity : Fluorinated analogs show improved enzyme inhibition (e.g., kinase targets) due to stronger hydrogen bonding and hydrophobic interactions. Comparative studies with non-fluorinated analogs (e.g., 6-hydroxypicolinic acid) reveal reduced activity in non-fluorinated versions .

Q. What computational approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding modes to enzymes (e.g., oxidoreductases), highlighting key interactions with fluorine and the carboxylic acid group .

- Density Functional Theory (DFT) : Calculates electron distribution to predict reactivity at the fluorine and pyridine ring positions .

- Molecular Dynamics (MD) : Simulates stability of ligand-protein complexes over time, assessing conformational flexibility .

Q. What environmental persistence and degradation pathways are observed for fluorinated picolinic acids like this compound?

- Methodological Answer :

- Persistence Studies : Aerobic/anaerobic biodegradation assays quantify half-life in soil/water. Fluorine’s electronegativity often delays degradation .

- Advanced Oxidation Processes (AOPs) : Ozonolysis or UV/HO degrade fluorinated compounds via hydroxyl radical attack, monitored by LC-MS .

- Ecotoxicity Testing : Algal growth inhibition assays (e.g., using Chlorella vulgaris) assess environmental risks .

Q. How should researchers address contradictory data regarding the bioactivity of fluorinated picolinic acid derivatives in different assay systems?

- Methodological Answer :

- Assay Validation : Cross-test activity in orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

- Impurity Analysis : Use HPLC-MS to identify synthetic byproducts (e.g., dehalogenated intermediates) that may skew results .

- Solubility Optimization : Adjust solvent systems (e.g., DMSO/PBS mixtures) to ensure compound stability across assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.